1-(6-Methoxy-2-methylpyridin-3-yl)-3-(2-methyl-1,3-dihydroinden-2-yl)urea
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Overview
Description
1-(6-Methoxy-2-methylpyridin-3-yl)-3-(2-methyl-1,3-dihydroinden-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by its unique structure, which includes a methoxy-substituted pyridine ring and a dihydroindene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxy-2-methylpyridin-3-yl)-3-(2-methyl-1,3-dihydroinden-2-yl)urea typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-methoxy-2-methylpyridine, is synthesized through a series of reactions, including methylation and methoxylation.
Formation of the Indene Intermediate: The 2-methyl-1,3-dihydroindene is prepared via cyclization reactions.
Coupling Reaction: The pyridine and indene intermediates are coupled using a urea-forming reagent, such as phosgene or carbonyldiimidazole, under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methoxy-2-methylpyridin-3-yl)-3-(2-methyl-1,3-dihydroinden-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(6-Methoxy-2-methylpyridin-3-yl)-3-(2-methyl-1,3-dihydroinden-2-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(6-Methoxy-2-methylpyridin-3-yl)-3-(2-methyl-1,3-dihydroinden-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
- 1-(6-Methoxy-2-methylpyridin-3-yl)-3-phenylurea
- 1-(6-Methoxy-2-methylpyridin-3-yl)-3-(2-methylphenyl)urea
Comparison: Compared to similar compounds, 1-(6-Methoxy-2-methylpyridin-3-yl)-3-(2-methyl-1,3-dihydroinden-2-yl)urea is unique due to the presence of the dihydroindene moiety, which imparts distinct chemical and biological properties. This structural difference may result in variations in reactivity, stability, and biological activity, making it a compound of particular interest in research and development.
Properties
IUPAC Name |
1-(6-methoxy-2-methylpyridin-3-yl)-3-(2-methyl-1,3-dihydroinden-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-12-15(8-9-16(19-12)23-3)20-17(22)21-18(2)10-13-6-4-5-7-14(13)11-18/h4-9H,10-11H2,1-3H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMUGJJQHUNYMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)NC(=O)NC2(CC3=CC=CC=C3C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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